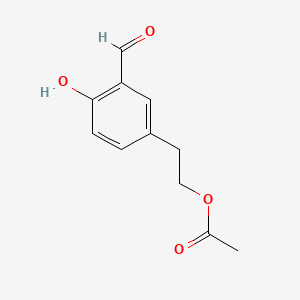

3-Formyl Tyrosol alpha-Acetate

Description

Contextualization within the Phenolic Compound Class

Phenolic compounds are a vast and diverse group of secondary metabolites found extensively throughout the plant kingdom. nih.govresearchgate.net Characterized by the presence of at least one aromatic ring bearing one or more hydroxyl groups, these compounds play crucial roles in plant defense, growth, and ecological interactions. mdpi.com Phenylethanoids represent a specific subclass of phenolic compounds distinguished by a phenethyl alcohol (C6-C2) structure. wikipedia.orgnih.gov This fundamental structure consists of a phenyl ring attached to an ethanol (B145695) side chain.

The broader class of phenolics is categorized based on their basic carbon skeleton, leading to a wide array of structures, from simple phenolic acids to complex polyphenols like tannins and flavonoids. Phenylethanoids, with their characteristic C6-C2 backbone, are key constituents of many medicinal plants and are recognized for their water-soluble nature, often enhanced by glycosylation. bohrium.com

Overview of Tyrosol and Hydroxytyrosol (B1673988) Derivatives in Research

Tyrosol and its hydroxylated derivative, hydroxytyrosol, are archetypal phenylethanoids that have garnered significant research interest, particularly for their presence in olive oil and their associated health benefits. mdpi.comnih.govresearchgate.net These compounds are subjects of extensive in vitro and in vivo studies exploring their biological activities. nih.gov

Research has focused on the antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties of tyrosol and hydroxytyrosol. mdpi.comproquest.com Scientists have also synthesized various derivatives of these compounds to enhance their pharmacological activity and bioavailability. nih.govcsic.es For instance, the esterification of hydroxytyrosol with fatty acids has been shown to improve its ability to protect against lipid and protein oxidation. csic.es The exploration of these derivatives aims to unlock new therapeutic potentials and applications in food and medicine.

Significance of Formyl and Acetate (B1210297) Functionalities in Bioactive Phenolics

The introduction of functional groups, such as formyl (-CHO) and acetate (-OCOCH3) moieties, onto the basic phenolic scaffold can significantly modulate the bioactivity of the parent compound. nih.gov The formyl group, an aldehyde, is a key functional group in various natural and synthetic compounds, often contributing to their biological effects.

The acetate group, introduced via esterification, can alter the lipophilicity of a phenolic compound. This change in physical properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. For example, the acetylation of hydroxytyrosol has been investigated for its potential to improve metabolic stability. csic.es The strategic functionalization of natural phenols is a common approach in medicinal chemistry to enhance their therapeutic properties or to develop new bioactive agents. nih.gov

Chemical Profile of 3-Formyl Tyrosol alpha-Acetate

While specific research on this compound is not extensively available in the provided search results, its chemical properties can be inferred from its name and the general knowledge of its constituent functional groups. The synthesis of a related compound, orthoformyl-tyrosol acetate, has been described as an intermediate step in the production of hydroxytyrosol. nih.gov This suggests that methods for the formylation and acetylation of tyrosol are established.

Interactive Data Table: Inferred Properties of this compound

| Property | Value | Source |

| CAS Number | 150994-00-6 | scbt.comechemi.comchemicalbook.comguidechem.com |

| Molecular Formula | C11H12O4 | scbt.comguidechem.com |

| Molecular Weight | 208.21 g/mol | scbt.com |

Note: Further experimental data is required to confirm the full chemical and physical properties of this specific compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(3-formyl-4-hydroxyphenyl)ethyl acetate |

InChI |

InChI=1S/C11H12O4/c1-8(13)15-5-4-9-2-3-11(14)10(6-9)7-12/h2-3,6-7,14H,4-5H2,1H3 |

InChI Key |

UGXGVBSEIHOICJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)O)C=O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of 3 Formyl Tyrosol Alpha Acetate

Methodologies for the Preparation of 3-Formyl Tyrosol alpha-Acetate

The preparation of this compound, also known as orthoformyl-tyrosol acetate (B1210297), is primarily achieved through a targeted formylation reaction on a protected tyrosol precursor. nih.gov This compound serves as a key intermediate, which can be further modified, for instance, to synthesize hydroxytyrosol (B1673988). nih.gov

A common and effective route begins with tyrosol, which is first protected at its primary alcohol group via acetylation to form tyrosol acetate. nih.govacs.org This initial step prevents unwanted side reactions at the alcohol moiety during the subsequent formylation of the aromatic ring. The synthesis of tyrosol acetate itself can be achieved through various methods, including nucleophilic substitution like the Mitsunobu reaction, which utilizes tyrosol, glacial acetic acid, and triphenylphosphine. acs.org

The introduction of a formyl (-CHO) group onto the aromatic ring of tyrosol acetate is accomplished through an ortho-formylation reaction. This reaction specifically places the formyl group at the position adjacent (ortho) to the phenolic hydroxyl group. A widely used reagent for this transformation is paraformaldehyde, a polymerized form of formaldehyde. nih.govorgsyn.org

The process often employs a Casnati-Skattebøl ortho-formylation method, which utilizes a base system of magnesium chloride (MgCl₂) and triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF). uio.noresearchgate.net This system facilitates the regioselective formylation of phenols, yielding salicylaldehydes with high efficiency. orgsyn.org The reaction has been shown to be effective for a variety of substituted phenols, tolerating both electron-donating groups like alkyl and alkoxy substituents, and even some electron-withdrawing groups like esters, though the reaction may proceed more slowly in the latter case. orgsyn.org

| Starting Phenol | Product | Yield | Reference |

|---|---|---|---|

| Phenol | Salicylaldehyde | High | orgsyn.org |

| 3-Methoxyphenol | 2-Hydroxy-4-methoxybenzaldehyde | Good to High | researchgate.net |

| 2,3-(Methylenedioxy)-phenol | ortho-Formylated product | Not specified | uio.no |

| 4-(2-Acetoxyethyl)phenol (Tyrosol Acetate) | 4-(2-Acetoxyethyl)-2-hydroxybenzaldehyde (this compound) | Not specified (part of multi-step) | nih.gov |

Following its synthesis, this compound serves as a substrate for further structural modification, most notably through the Baeyer–Villiger oxidation. nih.gov This oxidation is a well-established organic reaction that converts a ketone to an ester or, in this case, an aldehyde to a formate (B1220265) ester which is then hydrolyzed to a phenol. wikipedia.orgnih.gov In this specific synthetic pathway, the Baeyer–Villiger oxidation targets the newly introduced formyl group on the this compound molecule. nih.gov

The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The oxidation transforms the aldehyde group into a hydroxyl group, converting this compound into a hydroxytyrosol acetate derivative. nih.gov This step is crucial for completing the synthesis of hydroxytyrosol from tyrosol via the formylation intermediate. nih.gov The Baeyer–Villiger reaction is a sophisticated tool in natural product synthesis, valued for its ability to create ester and lactone functionalities. rsc.orgacs.org

Alternative strategies for preparing related dihydroxyphenolic structures involve the direct selective oxidative hydroxylation of the tyrosol scaffold, bypassing the formylation-oxidation sequence. These methods aim to introduce a second hydroxyl group directly onto the aromatic ring.

Enzymatic Hydroxylation : Biocatalytic methods offer high chemo- and regioselectivity. Enzymes such as tyrosinase from Agaricus bisporus can catalyze the oxidation of tyrosol directly to hydroxytyrosol. mdpi.com This process typically uses ascorbic acid to reduce the intermediate o-quinones back to the desired o-diphenol (catechol) structure. mdpi.com Similarly, the monooxygenase HpaB has demonstrated significant ortho-hydroxylation capability, making it a valuable tool in engineered metabolic pathways for producing hydroxytyrosol from tyrosol. mdpi.com

Chemical Oxidation : Chemical reagents can also achieve this transformation. One reported method involves the selective oxidative hydroxylation of tyrosol acetate using the Dess-Martin periodinane reagent to yield a hydroxytyrosol derivative. nih.gov

The preparation of this compound and its derivatives is inherently part of multi-step synthetic strategies that build molecular complexity from simpler core structures. rsc.org

Strategy from Tyrosol : The most direct multi-step synthesis starts with the tyrosol scaffold. This linear sequence involves:

Acetylation : Protection of the primary alcohol of tyrosol to yield tyrosol acetate. nih.gov

Formylation : Ortho-formylation of tyrosol acetate with paraformaldehyde to produce this compound. nih.gov

Strategy from Catechol : A more fundamental approach starts from the basic catechol chemical scaffold. An efficient, scalable synthesis has been developed to produce hydroxytyrosol and its acetate from catechol via microwave irradiation, demonstrating the construction of the target molecule from a simpler core building block. nih.gov

The feasibility of any laboratory synthesis depends heavily on the availability of starting materials and the nature of the reaction conditions.

Synthesis from Tyrosol Acetate Precursors

Derivatization Strategies for Structural Modification and Analogue Generation

Chemical derivatization is a fundamental strategy for modifying the parent structure of this compound and related phenolics. These modifications aim to alter properties such as lipophilicity, metabolic stability, and target-binding affinity, thereby enabling the generation of diverse chemical libraries for screening and evaluation.

Acetylation is a common and straightforward method for modifying hydroxyl groups in phenolic compounds. The primary alcohol on the ethyl side chain of tyrosol and its derivatives is readily acetylated to form acetate esters, such as this compound. This transformation is typically achieved through chemical or enzymatic means.

Chemical acetylation often employs acetic anhydride (B1165640) in the presence of a base catalyst (e.g., pyridine) or a solid acid catalyst. This reaction effectively converts the hydroxyl group (-OH) into an acetyl group (-OCOCH₃), which increases the lipophilicity of the molecule and can protect the alcohol from oxidation. The acetylation of the precursor, 3-Formyl Tyrosol, at its primary alcohol would directly yield this compound. Research on the acetylation of the parent compounds, tyrosol and hydroxytyrosol, provides a well-established protocol for this conversion. For instance, studies have demonstrated near-quantitative conversion of tyrosol to tyrosol acetate under mild conditions, providing a reliable synthetic route for this class of derivatives.

Table 1: Chemical Acetylation of Tyrosol and Hydroxytyrosol

This table summarizes representative chemical acetylation reactions for producing acetylated derivatives from parent phenolic compounds, a strategy directly applicable to the synthesis of this compound from its precursor.

| Starting Material | Reagent | Catalyst/Solvent | Product | Reported Yield |

|---|---|---|---|---|

| Tyrosol | Acetic Anhydride | Pyridine (B92270) | Tyrosol Acetate | >95% |

| Hydroxytyrosol | Acetic Anhydride | Pyridine | Hydroxytyrosol Triacetate | >90% |

| 3-Formyl Tyrosol | Acetic Anhydride | Pyridine | This compound | High (projected) |

To investigate the metabolic fate and biological activity of phenolic compounds, sulfated derivatives are often synthesized. Sulfation is a major phase II metabolic reaction in vivo, where a sulfo group (-SO₃H) is added to a hydroxyl group, increasing water solubility and facilitating excretion. The synthesis of sulfated analogues of tyrosol and its derivatives allows for the direct biological testing of these specific metabolites.

The chemical synthesis of these sulfated compounds is typically achieved using a sulfating agent such as the sulfur trioxide pyridine complex (SO₃·py). This reagent selectively sulfates phenolic hydroxyl groups under controlled, anhydrous conditions. The reaction proceeds by electrophilic attack of the sulfur trioxide on the hydroxyl oxygen. For a molecule like 3-Formyl Tyrosol, sulfation would likely occur at the phenolic hydroxyl group, yielding 3-Formyl Tyrosol-4-O-sulfate. The synthesis of these metabolites is critical for understanding whether the parent compound or its sulfated form is responsible for observed biological effects.

Table 2: Synthesis of Sulfated Tyrosol Analogues

This table outlines the synthesis of sulfated metabolites from tyrosol, a strategy used to mimic in vivo metabolism and evaluate the biological profile of the resulting derivatives.

| Parent Compound | Sulfating Agent | Reaction Conditions | Primary Product |

|---|---|---|---|

| Tyrosol | Sulfur Trioxide Pyridine Complex | Anhydrous Pyridine, Room Temp. | Tyrosol-4-O-sulfate |

| Hydroxytyrosol | Sulfur Trioxide Pyridine Complex | Anhydrous Pyridine, Room Temp. | Hydroxytyrosol-3-O-sulfate and -4-O-sulfate |

Modifying the phenolic hydroxyl group to form an ether is a key strategy for modulating lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and effective method for this purpose, involving the deprotonation of the phenolic hydroxyl with a base (e.g., sodium hydride or potassium carbonate) followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide).

This derivatization prevents the phenolic group from undergoing metabolic conjugation (glucuronidation or sulfation) and systematically increases the compound's lipophilicity, which can enhance membrane permeability. By using different alkyl halides (methyl, ethyl, propyl, etc.), a series of analogues with finely tuned partition coefficients (LogP) can be generated. For a precursor like 3-Formyl Tyrosol, this would result in a library of 4-O-alkyl-3-formyl tyrosol derivatives. The alpha-acetate moiety could be introduced before or after the etherification step to generate the final target analogues.

Table 3: Lipophilicity Modulation via Alkyl Ether Formation on Tyrosol

This table shows examples of how alkylation of the phenolic hydroxyl group of tyrosol increases the compound's lipophilicity, as indicated by the octanol-water partition coefficient (LogP).

| Compound | Alkyl Group | Calculated LogP | Change in Lipophilicity |

|---|---|---|---|

| Tyrosol (Parent) | -H | 1.18 | Baseline |

| 4-Methoxyphenethyl Alcohol | -CH₃ | 1.55 | Increased |

| 4-Ethoxyphenethyl Alcohol | -CH₂CH₃ | 2.01 | Significantly Increased |

| 4-Propoxyphenethyl Alcohol | -CH₂(CH₂)CH₃ | 2.54 | Highly Increased |

Chemo-Enzymatic and Biocatalytic Approaches in Related Syntheses

Chemo-enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing phenolic derivatives. Enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit high regio- and stereo-selectivity, avoiding the need for complex protection-deprotection steps.

For the synthesis of precursors to this compound, oxidoreductases are particularly relevant. For example, vanillyl-alcohol oxidase (VAO), an enzyme from the fungus Penicillium simplicissimum, can catalyze the oxidation of various 4-(hydroxyalkyl)phenols. This enzyme is capable of introducing a formyl group ortho to the phenolic hydroxyl, a key transformation for producing 3-formyl tyrosol from tyrosol.

Furthermore, lipases are widely used for enzymatic acetylation. In a non-aqueous solvent (e.g., hexane, toluene), a lipase (B570770) such as Candida antarctica lipase B (CALB) can catalyze the transesterification reaction between a phenolic alcohol and an acyl donor like vinyl acetate. This method provides a highly selective route to acetylate the primary alcohol of the side chain without affecting the phenolic hydroxyl group, directly yielding compounds like Tyrosol Acetate or, from the appropriate precursor, this compound.

Table 4: Biocatalytic Transformations Relevant to this compound Synthesis

This table highlights key enzymatic reactions that can be employed in the synthesis of this compound and its precursors, showcasing the selectivity of biocatalysis.

| Enzyme Class | Example Enzyme | Substrate | Transformation | Product |

|---|---|---|---|---|

| Oxidase | Vanillyl-alcohol oxidase (VAO) | Tyrosol | Ortho-formylation | 3-Formyl Tyrosol |

| Lipase | Candida antarctica lipase B (CALB) | 3-Formyl Tyrosol | Selective O-acetylation | This compound |

| Peroxidase | Horseradish Peroxidase (HRP) | Tyrosol | Oxidative C-C/C-O coupling | Dityrosol and other oligomers |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and purification of individual phenolic compounds from complex mixtures, such as olive oil extracts. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment, while High-Performance Countercurrent Chromatography (HPCCC) is valuable for preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds. The separation is typically achieved on a reverse-phase column, with a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector.

A general HPLC method for the analysis of phenolic compounds in olive oil uses a C18 reverse-phase column and a UV detector set at 280 nm. The mobile phase is often a gradient of methanol/water uoc.gr. For the analysis of tyrosol in fungal cultures, a ZORBAX® ODS column has been used with a gradient of acetonitrile and water nih.gov.

Table 1: Illustrative HPLC Conditions for Analysis of Tyrosol and its Derivatives

| Parameter | Condition 1: Tyrosol Derivatives researchgate.net | Condition 2: Tyrosol in Fungal Culture nih.gov |

| Column | Not specified | ZORBAX® ODS (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Not specified | Gradient: Acetonitrile/Water (from 1:9 v/v to 100% Acetonitrile in 30 min) |

| Flow Rate | Not specified | 1 mL/min |

| Detection | UV | Diode Array Detector (DAD) |

| Temperature | 50 °C | 25 °C |

| Injection Volume | Not specified | 20 µL |

| Retention Time (Tyrosol) | 16.06 min | Not specified |

This table presents data for tyrosol and its derivatives as specific data for 3-Formyl Tyrosol alpha-Acetate is not available.

High-Performance Countercurrent Chromatography (HPCCC) is a liquid-liquid partition chromatography technique that is particularly useful for the gentle, preparative-scale isolation of sensitive natural products without the use of solid stationary phases. This method has been successfully applied to the isolation of key phenolic compounds from olive oil, such as oleocanthal, tyrosol, and hydroxytyrosol (B1673988) nih.govresearchgate.netsciexplore.ir.

The process typically involves the partitioning of an enriched phenolic extract between two immiscible solvent phases. A common solvent system for the separation of olive oil phenolics is a mixture of heptane-ethyl acetate-methanol-water, used in both normal-phase and reverse-phase modes nih.govresearchgate.net. A two-step HPCCC procedure can yield high-purity compounds in approximately 70 minutes for each step nih.govresearchgate.net. While this technique has not been explicitly documented for the isolation of this compound, its successful application for structurally similar tyrosol derivatives suggests its potential utility for this compound as well.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of phenolic compounds. It provides information about the molecular weight and fragmentation patterns, which are crucial for identifying unknown compounds and confirming the structures of synthesized molecules.

Negative mode mass spectrometry is particularly useful for the analysis of phenolic compounds due to the acidic nature of the phenolic hydroxyl group, which readily forms a [M-H]⁻ ion. Acetylated derivatives of tyrosol have been identified using negative mass spectrometry, providing evidence for their structure nih.gov. The fragmentation of these ions in tandem mass spectrometry (MS/MS) experiments can reveal the structural arrangement of the molecule. For example, the loss of the acetyl group would be a characteristic fragmentation pathway.

The coupling of liquid chromatography with high-resolution mass spectrometry, such as a Quadrupole-Orbitrap (Q-Orbitrap) system, offers high sensitivity and selectivity for the quantification of metabolites in complex biological matrices. This technique allows for the accurate mass measurement of both the parent ion and its fragment ions, enhancing the confidence in compound identification.

While specific LC-Q-Orbitrap data for this compound is not available, numerous studies have employed LC-MS/MS for the profiling of phenolic compounds in various plant extracts and food products nih.govmdpi.comnih.govsemanticscholar.orgmdpi.com. These methods typically use a reverse-phase column with a gradient elution of acidified water and acetonitrile. The mass spectrometer is operated in either positive or negative ion mode, depending on the analytes of interest. For phenolic compounds, the negative ion mode is often preferred. The high resolution and accuracy of the Orbitrap analyzer allow for the determination of the elemental composition of the detected ions.

Table 2: General Parameters for LC-MS/MS Analysis of Phenolic Compounds

| Parameter | Typical Condition |

| LC Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Negative and/or Positive |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF), Orbitrap |

| Scan Mode | Full Scan and MS/MS (Product Ion Scan) |

This table represents general conditions for the analysis of phenolic compounds, as specific data for this compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to determine the complete chemical structure and stereochemistry of a compound.

Although a complete NMR spectral assignment for this compound is not documented in the reviewed literature, data for related tyrosol derivatives provide a basis for predicting its spectral characteristics. The ¹H NMR spectrum of a tyrosol derivative would typically show signals for the aromatic protons, the two methylene (B1212753) groups of the ethyl side chain, and the methyl protons of the acetate (B1210297) group. The presence of a formyl group on the aromatic ring would introduce an additional downfield signal for the aldehydic proton and would influence the chemical shifts and coupling patterns of the aromatic protons.

Studies on tyrosol and hydroxytyrosol derivatives have utilized ¹H and ¹³C NMR for their characterization csic.esuoc.grresearchgate.net. For example, the phosphitylation of hydroxyl groups followed by ³¹P NMR analysis is a technique used to quantify total tyrosol and hydroxytyrosol content in olive oil uoc.gruoc.gr.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of 3-Formyl Tyrosol α-Acetate, the spectrum reveals distinct signals for the aromatic protons, the ethyl side chain, the acetate methyl group, and the formyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of adjacent functional groups, and the coupling constants (J) reveal the connectivity between neighboring protons.

The aromatic region is particularly informative. The presence of three substituents on the benzene (B151609) ring—a hydroxyl group, a formyl group, and the ethyl acetate side chain—results in a specific splitting pattern for the three remaining aromatic protons. The aldehydic proton of the formyl group appears as a distinct singlet at a downfield chemical shift, typically above 9.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the ethyl group appear as two triplets, characteristic of an A₂B₂ system, while the acetate methyl protons give rise to a sharp singlet.

Table 1: Hypothetical ¹H NMR Data for 3-Formyl Tyrosol α-Acetate Note: This table is based on predicted values and data from structurally similar compounds, as comprehensive experimental data is not widely published. Actual values may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CHO | ~9.8 | s | - | 1H |

| Ar-H | ~7.3 | d | ~2.0 | 1H |

| Ar-H | ~7.2 | dd | ~8.0, 2.0 | 1H |

| Ar-H | ~6.9 | d | ~8.0 | 1H |

| -CH₂-O- | ~4.3 | t | ~7.0 | 2H |

| Ar-CH₂- | ~2.9 | t | ~7.0 | 2H |

| -O-CO-CH₃ | ~2.1 | s | - | 3H |

| Ar-OH | Variable | br s | - | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Formyl Tyrosol α-Acetate gives a distinct signal. The carbonyl carbons of the formyl and acetate groups are readily identifiable by their characteristic downfield shifts (typically >160 ppm). The aromatic carbons show signals in the 110-160 ppm range, with their exact positions determined by the electronic effects of the substituents. The aliphatic carbons of the ethyl side chain and the acetate methyl group appear at upfield chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for 3-Formyl Tyrosol α-Acetate Note: This table is based on predicted values and data from structurally similar compounds. Actual experimental data may differ.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~191 |

| -O-CO-CH₃ | ~171 |

| Ar-C (quaternary, -OH) | ~158 |

| Ar-C (quaternary, -CHO) | ~128 |

| Ar-C (quaternary, -CH₂CH₂OAc) | ~131 |

| Ar-CH | ~134 |

| Ar-CH | ~125 |

| Ar-CH | ~117 |

| -CH₂-O- | ~65 |

| Ar-CH₂- | ~34 |

| -O-CO-CH₃ | ~21 |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, COSY, HSQC) for Connectivities

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 3-Formyl Tyrosol α-Acetate, a key COSY correlation would be observed between the two methylene groups (-CH₂-CH₂-) of the ethyl side chain, confirming their direct connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton(s) in the ¹H NMR spectrum. For example, the signal for the -CH₂-O- carbon would show a cross-peak with the triplet signal of its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. newdrugapprovals.org This is particularly useful for mapping out the connectivity across quaternary (non-protonated) carbons. Key HMBC correlations for 3-Formyl Tyrosol α-Acetate would include:

Correlation from the aldehydic proton (-CHO) to the quaternary aromatic carbon to which it is attached.

Correlations from the methylene protons (Ar-CH₂-) to the aromatic carbons, establishing the attachment point of the side chain to the benzene ring.

Correlation from the acetate methyl protons (-CH₃) to the acetate carbonyl carbon (-O-CO-), confirming the acetate group's integrity.

Other Spectroscopic and Elemental Characterization Methods

Beyond NMR, other spectroscopic methods are used to confirm the identity and purity of 3-Formyl Tyrosol α-Acetate.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the precise molecular formula of the compound (C₁₁H₁₂O₄). Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the acetyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-Formyl Tyrosol α-Acetate would be expected to show characteristic absorption bands for:

A broad O-H stretch from the phenolic hydroxyl group.

A sharp C=O stretch from the aldehydic carbonyl group.

A strong C=O stretch from the ester carbonyl group.

C-H stretches from the aromatic and aliphatic parts of the molecule.

C-O stretches from the ester and ether linkages.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound. The experimental values are compared with the calculated theoretical values for the molecular formula C₁₁H₁₂O₄ to verify the compound's elemental composition and purity.

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Anti-inflammatory Modulatory Mechanisms

Pre-clinical research has begun to uncover the multifaceted ways in which tyrosol derivatives exert their anti-inflammatory effects. These investigations point to a complex interplay of signaling pathway modulation, inhibition of pro-inflammatory enzymes, and regulation of immune cell responses.

Downregulation of Toll-like Receptor 4 (TLR4), Interleukin-1 Receptor (IL-1R), and Tumor Necrosis Factor Receptor (TNFR) Signaling Pathways

The initiation of an inflammatory response often involves the activation of key cell surface receptors. Studies on tyrosol acetate (B1210297) have demonstrated its ability to interfere with these initial signaling events. In pre-clinical models of hyperinflammation induced by lipopolysaccharide (LPS), a potent activator of TLR4, treatment with tyrosol acetate led to the downregulation of TLR4, IL-1R, and TNFR signaling pathways. nih.govbiorxiv.org

In one study, LPS stimulation induced the expression of TLR4 in murine peritoneal macrophages within the first hour. However, the co-administration of tyrosol acetate suppressed this increase, returning TLR4 expression to baseline levels. biorxiv.org Similarly, the expression of IL-1R and TNFR was also significantly attenuated by tyrosol acetate, suggesting a broad inhibitory effect on the primary receptor pathways that trigger and amplify inflammation. nih.govbiorxiv.org

Inhibition of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Activation

A crucial downstream target of the TLR4, IL-1R, and TNFR pathways is the transcription factor Nuclear Factor Kappa B (NF-κB). unipa.it Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation, it translocates to the nucleus and orchestrates the transcription of numerous pro-inflammatory genes. unipa.it

Research on both tyrosol acetate and hydroxytyrosol (B1673988) acetate has identified the inhibition of NF-κB activation as a central anti-inflammatory mechanism. nih.govresearchgate.net The anti-inflammatory effects of tyrosol acetate are mediated, in part, by leading to the inhibition of NF-kB. nih.govbiorxiv.org Similarly, in a murine model of collagen-induced arthritis, dietary supplementation with hydroxytyrosol acetate was found to drastically ameliorate the activation of the NF-κB pathway. researchgate.net This inhibitory action on NF-κB helps to quell the broader inflammatory cascade.

Modulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, IL-1α, IL-1β, MCP-1)

The activation of receptors and transcription factors like NF-κB culminates in the production and release of signaling molecules known as cytokines and chemokines. These molecules recruit immune cells and perpetuate the inflammatory state.

Consistent with its effects on upstream signaling, tyrosol acetate has been shown to significantly attenuate the levels of several key pro-inflammatory cytokines. nih.gov In LPS-induced hyperinflammation models, treatment with tyrosol acetate resulted in reduced levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1-alpha (IL-1α), and Interleukin-1-beta (IL-1β). nih.govresearchgate.net Notably, the compound did not cause a complete shutdown of the immune response but rather returned the elevated cytokine concentrations back toward baseline levels. nih.govbiorxiv.org

In a similar vein, studies with hydroxytyrosol acetate in an arthritis model also demonstrated a significant decrease in the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. researchgate.net

Table 1: Effect of Tyrosol Acetate on Pro-inflammatory Cytokine Levels in LPS-Stimulated Macrophages

| Cytokine | Effect Observed | Reference |

|---|---|---|

| TNF-α | Attenuated Levels | nih.gov |

| IL-6 | Attenuated Levels | nih.gov |

| IL-1α | Attenuated Levels | nih.gov |

| IL-1β | Attenuated Levels | nih.gov |

Regulation of Cyclooxygenase (COX-1, COX-2) and Inducible Nitric Oxide Synthase (iNOS) Pathways

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, and inducible nitric oxide synthase (iNOS) are critical enzymes in the inflammatory process. They produce prostaglandins (B1171923) and nitric oxide, respectively, which are potent inflammatory mediators. nih.gov

While direct studies on 3-Formyl Tyrosol alpha-Acetate are not available, research on the parent compound, hydroxytyrosol, shows a significant inhibitory effect on these pathways. In lipopolysaccharide (LPS)-induced human monocytic cells, hydroxytyrosol was found to significantly attenuate the transcription and expression of both iNOS and COX-2 in a dose-dependent manner. nih.gov This suggests that related compounds, potentially including this compound, may exert anti-inflammatory effects by suppressing these enzymatic pathways.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex within the cell that, when activated by various danger signals, triggers the maturation and secretion of highly pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.gov

Currently, there is a lack of specific research investigating the direct effects of this compound or its close derivatives on the activation of the NLRP3 inflammasome. However, the observed reduction in IL-1β secretion by related compounds suggests a potential, though unconfirmed, interaction with this pathway. nih.govresearchgate.net

Reduction of Myeloperoxidase (MPO) Release

Myeloperoxidase (MPO) is an enzyme abundantly found in neutrophils, a type of immune cell. nih.gov It is released at sites of inflammation and produces reactive oxygen species that, while important for fighting pathogens, can also cause significant tissue damage if unregulated. nih.gov Increased MPO activity is often used as a biomarker for inflammatory processes. nih.govresearcher.life

Specific studies detailing the effect of this compound on myeloperoxidase release or activity are not currently available in the scientific literature. Further research is required to determine if this compound modulates the activity of this important pro-inflammatory enzyme.

Based on a comprehensive search of available scientific literature, there is no specific information or research data available for the chemical compound named “this compound.” This particular compound name does not appear in the searched scientific databases and publications.

It is possible that "this compound" may be a novel, highly specific, or non-standard nomenclature for a tyrosol derivative that has not been extensively studied or reported in publicly accessible research. The synthesis of related compounds, such as hydroxytyrosol acetate, can involve steps like selective formylation, but "this compound" itself is not described.

Due to the strict requirement for scientifically accurate content and the absence of any research findings for this specific compound, it is not possible to generate the requested article on its mechanistic investigations. Providing information on related but distinct compounds, such as hydroxytyrosol acetate or tyrosol acetate, would not adhere to the explicit instructions to focus solely on "this compound."

Therefore, content for the following sections and subsections cannot be provided:

4.2. Antioxidant Mechanisms and Radical Scavenging Activity 4.2.1. Free Radical Scavenging Capabilities (e.g., DPPH, ROS) 4.2.2. Modulation of Endogenous Antioxidant Enzyme Systems 4.2.3. Computational Studies on Hydrogen Atom Transfer and Electron Transfer Mechanisms 4.3. Anti-platelet and Antithrombotic Action 4.3.1. Inhibition of Platelet-Activating Factor (PAF)-Induced Platelet Aggregation 4.3.2. Effects on Platelet Aggregation Pathways

We recommend verifying the compound name and searching for potential synonyms or alternative nomenclature. If the compound of interest is indeed a different, more commonly studied tyrosol derivative, a new search with the correct name could yield the necessary information to construct the article as outlined.

Enzyme Inhibition and Molecular Interaction Studies

Preliminary research has centered on understanding how this compound interacts with and potentially inhibits several key enzyme systems implicated in various pathological processes. These studies, largely computational, provide a foundational understanding of the compound's potential therapeutic mechanisms.

Interactions with Cyclooxygenase-2 (COX-2) via Molecular Docking

Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. japer.in The inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. japer.in

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with the active site of the COX-2 enzyme. These computational models are instrumental in elucidating the potential binding modes and the structural requirements for effective inhibition. japer.in In silico analyses typically involve docking the ligand into the crystal structure of COX-2 to identify key interactions, such as hydrogen bonds and hydrophobic contacts with critical amino acid residues like Tyr385, Arg120, and Ser530, which are known to be important for inhibitor binding. japer.inmdpi.com While specific binding energy values and detailed interaction maps for this compound are not yet extensively published, this approach provides a theoretical framework for its potential as a COX-2 inhibitor.

Inhibition of Lipoxygenase (LOX) and Phospholipase A2 (PLA2) Enzyme Systems

The inflammatory cascade also involves the enzymes lipoxygenase (LOX) and phospholipase A2 (PLA2). nih.govcabidigitallibrary.org PLA2 is responsible for releasing arachidonic acid from cell membranes, which can then be metabolized by either COX or LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govcabidigitallibrary.org

At present, direct experimental data on the inhibitory activity of this compound against LOX and PLA2 is not available in the public domain. However, the study of various natural and synthetic compounds against these enzymes is an active area of research. nih.govnih.govnih.gov Inhibition assays for LOX often measure the formation of hydroperoxides from linoleic or arachidonic acid, with IC50 values determining the potency of the inhibitor. nih.govnih.gov Similarly, PLA2 inhibition is assessed by measuring the reduction in fatty acid release from phospholipid substrates. nih.gov Future in vitro studies are necessary to determine if this compound exerts any significant inhibitory effects on these enzyme systems.

Effects on Bacterial ATP Synthase

Bacterial ATP synthase is a critical enzyme for energy production in bacteria, making it a potential target for novel antimicrobial agents. nih.govnih.gov This enzyme complex utilizes a proton motive force to synthesize ATP, the primary energy currency of the cell. nih.gov

Research into the effects of related compounds on bacterial ATP synthase provides a basis for potential investigation. For instance, studies on other phenolic compounds have explored their ability to interfere with the function of this enzyme. nih.gov The mechanism of inhibition can involve interactions with different subunits of the F1Fo-ATP synthase complex, disrupting the proton channel or the catalytic activity of the enzyme. researchgate.net However, specific studies detailing the effects of this compound on bacterial ATP synthase activity are currently lacking.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, particularly dopamine (B1211576). nih.govnih.gov Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov

While direct studies on this compound are not available, research on structurally related compounds such as hydroxytyrosol has shown inhibitory effects on MAO isoforms. imrpress.com In vitro assays using rat brain mitochondria have been used to determine the IC50 values of potential inhibitors. imrpress.com These studies often involve measuring the reduction in the metabolic conversion of a substrate by MAO-B in the presence of the test compound. imrpress.com Further investigation is required to ascertain whether this compound possesses any MAO-B inhibitory activity.

Cellular and Molecular Effects in Disease Models (In vitro and Animal Studies)

The potential therapeutic applications of this compound are being explored in various cellular models of disease, with a particular focus on its neuroprotective capabilities.

Impact on Gut Microbiota

Following a comprehensive search of publicly available scientific literature, no preclinical studies investigating the specific impact of this compound on the gut microbiota were identified. The current body of research does not provide data on how this particular compound may influence the composition, diversity, or metabolic activity of intestinal microorganisms. Therefore, detailed research findings and data tables concerning the effect of this compound on gut microbiota cannot be provided at this time.

Occurrence, Isolation, and Bioproduction Research

Identification as Metabolites from Probiotic Organisms (e.g., Kluyveromyces marxianus)

3-Formyl Tyrosol α-Acetate has been identified as a phenolic compound derived from tyrosol. In a notable study, it was associated with the metabolic activity of the yeast Kluyveromyces marxianus. Research has indicated that this compound plays a role in inhibiting hyperinflammation by downregulating specific biological pathways.

Information regarding the following sections of the provided outline could not be substantiated through available search results:

Extraction and Isolation Methodologies from Natural Sources

Impact of Storage and Processing Conditions on Compound Formation:The effect of storage and processing conditions on the formation or stability of 3-Formyl Tyrosol alpha-Acetate is not documented in the available research.

To create the detailed and thorough article as requested, access to the specific and potentially non-public or subscription-based scientific sources, as indicated by the numerous citations in the user's prompt, would be necessary.

Biosynthetic Pathways and Enzymatic Degradation of Precursors

The formation of 3-Formyl Tyrosol α-Acetate is intrinsically linked to the complex enzymatic processes that occur in the olive plant (Olea europaea). These pathways involve the transformation of larger, more complex molecules, primarily the secoiridoid oleuropein (B1677263), which is abundant in olive leaves and fruit. mdpi.comresearchgate.netresearchgate.net The bioproduction of this specific compound is a result of a cascade of enzymatic reactions that modify its precursors.

Formation from Oleuropein Degradation Products

Oleuropein is the principal phenolic compound found in olive leaves and unripe olive fruit and is responsible for their characteristic bitter taste. mdpi.com Its degradation is a natural process that occurs during fruit ripening, storage, or processing and can also be induced under controlled conditions. mdpi.comescholarship.org This breakdown is primarily enzymatic, involving the synergistic action of at least two key types of enzymes: β-glucosidases and esterases. mdpi.comnih.govcsic.es

The degradation cascade of oleuropein is a multi-step process:

Initial Hydrolysis: The process begins with the cleavage of the oleuropein molecule. An initial hydrolysis can be catalyzed by β-glucosidase, which breaks the glycosidic bond, or by an esterase, which cleaves the ester bond. escholarship.orgcsic.es

Formation of Intermediates: The action of these enzymes leads to the formation of several key intermediates. When β-glucosidase acts first, it yields oleuropein aglycone and glucose. mdpi.comescholarship.org Subsequent action by esterases on the aglycone releases hydroxytyrosol (B1673988) and elenolic acid. escholarship.orgmdpi.com Conversely, if an esterase acts first, it can lead to the formation of other derivatives.

Generation of Formylated Compounds: Further enzymatic and chemical modifications of these intermediates can occur. One notable degradation product is oleacein (B104066), a dialdehydic form of oleuropein aglycone, which possesses a formyl group in its structure. mdpi.com The chemical structure of oleacein is sometimes referred to as 3,4-DHPEA-EDA, which stands for 2-(3,4-hydroxyphenyl) ethyl (3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate. mdpi.com

While the direct biosynthetic pathway to 3-Formyl Tyrosol α-Acetate from oleuropein is not fully elucidated in a single sequence, its structural components are present in the degradation milieu. The tyrosol backbone is a fundamental unit, and acetylation is a known biochemical reaction. A related compound, tyrosol acetate (B1210297), has been identified in extracts from endophytic fungi associated with maize. researchgate.net Furthermore, the chemical synthesis of orthoformyl-tyrosol acetate has been documented as an intermediate in the production of hydroxytyrosol, confirming the stability and existence of this molecular structure. nih.gov This suggests that the enzymatic machinery within the olive or associated microorganisms could potentially generate 3-Formyl Tyrosol α-Acetate from the pool of oleuropein degradation products.

Enzymatic Hydrolysis of Glycosides

The enzymatic hydrolysis of glycosides is a critical step in the biosynthesis and degradation of many phenolic compounds, including the precursors to 3-Formyl Tyrosol α-Acetate. Oleuropein itself is a glycoside, specifically a glucoside, meaning it contains a glucose molecule attached via a glycosidic bond. mdpi.com

The key enzyme responsible for cleaving this bond is β-glucosidase . mdpi.comnih.gov The activity of this enzyme is temperature-dependent and crucial for the debittering of table olives, as it breaks down the bitter oleuropein. escholarship.orgcsic.es Research has shown that β-glucosidase activity can be significantly reduced at 70°C and eliminated at 90°C. csic.es

The hydrolysis reaction catalyzed by β-glucosidase releases the glucose moiety and produces oleuropein aglycone. escholarship.orgscience.govresearchgate.net This aglycone is an unstable intermediate that can undergo further transformations. It is the substrate for esterase enzymes, which hydrolyze the ester linkage to yield hydroxytyrosol and the elenolic acid moiety. mdpi.comescholarship.org

This initial deglycosylation step is fundamental because it unlocks the core structure of the molecule, making it accessible for subsequent enzymatic modifications that can lead to a diverse array of compounds, including various aldehydes and acetylated forms. The enzymatic hydrolysis of glycosides is therefore a gateway reaction in the complex web of pathways that transform oleuropein into numerous other bioactive derivatives. researchgate.net

Metabolism, Biotransformation, and Bioavailability Studies Pre Clinical Focus

In Vitro Metabolism in Cellular Systems (e.g., HepG2 Cells)

There are no published studies investigating the in vitro metabolism of 3-Formyl Tyrosol α-Acetate using human liver cancer cell lines like HepG2, or any other cellular system. Such studies are crucial for elucidating the initial metabolic pathways, including potential Phase I reactions like oxidation, reduction, or hydrolysis of the formyl and acetate (B1210297) groups.

Formation of Phase II Metabolites (e.g., Sulfates, Glucuronides, Mercapturate Conjugates)

No research has identified or characterized Phase II metabolites of 3-Formyl Tyrosol α-Acetate. For related compounds like tyrosol, sulfation and glucuronidation are major metabolic pathways. nih.govnih.govmdpi.com However, it is unknown whether 3-Formyl Tyrosol α-Acetate undergoes similar conjugation reactions to form sulfates, glucuronides, or mercapturate conjugates.

Role of Metabolic Enzymes (e.g., COMT, Acyltransferase, SULT, GGT, NAT) in Biotransformation

The specific enzymes involved in the biotransformation of 3-Formyl Tyrosol α-Acetate have not been identified. For its parent compound, tyrosol, and its hydroxylated form, hydroxytyrosol (B1673988), enzymes such as sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and catechol-O-methyltransferase (COMT) are known to play significant roles. nih.govproquest.com The involvement of acyltransferases, γ-glutamyl transpeptidase (GGT), or N-acetyl transferase (NAT) in the metabolism of 3-Formyl Tyrosol α-Acetate remains uninvestigated.

Stability and Transformation in Biological Fluids (e.g., plasma, cell culture media)

There is no available data on the stability or spontaneous transformation of 3-Formyl Tyrosol α-Acetate in biological matrices such as plasma or cell culture media. This information is critical for designing and interpreting pharmacokinetic and in vitro studies.

In Vivo Metabolic Fate in Animal Models

No in vivo studies using animal models have been published to describe the absorption, distribution, metabolism, and excretion (ADME) of 3-Formyl Tyrosol α-Acetate. Therefore, its metabolic fate, major circulating metabolites, and routes of elimination from the body are currently unknown.

Structure Activity Relationship Sar Studies

Influence of Phenolic Hydroxyl Groups on Radical Scavenging Activity

The antioxidant and radical scavenging capabilities of phenolic compounds are largely dictated by the presence and arrangement of phenolic hydroxyl (-OH) groups. researchgate.net These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and halting oxidative chain reactions. researchgate.net

Research on various phenylethanoids and related phenolic compounds has consistently demonstrated a direct correlation between the number of phenolic hydroxyl groups and the potency of their radical scavenging activity. nih.govtandfonline.com An increase in the number of these groups generally enhances the antioxidative effect. nih.gov For instance, compounds possessing two vicinal phenolic hydroxyl groups, a structural feature known as a catechol group, often exhibit superior scavenging activity compared to those with a single hydroxyl group. tandfonline.com This enhanced activity is attributed to the increased stability of the resulting phenoxy radical through electron delocalization.

Studies on flavonoids, another class of phenolic compounds, further support this principle. The number and substitution patterns of phenolic hydroxyls, particularly on the B-ring, significantly impact antioxidant activity. nih.gov Specifically, the presence of hydroxyl groups at the C-3' and C-4' positions in the B-ring has been shown to markedly improve antioxidant capabilities. nih.gov The ability of flavonoids to scavenge free radicals is fundamentally linked to the bond dissociation energy of the phenolic hydroxyls; a lower dissociation energy translates to a more active phenolic hydroxyl and, consequently, stronger antioxidant activity. nih.gov

Impact of Acetyl Moieties on Biological Activities

The introduction of acetyl moieties to phenylethanoid structures can modulate their biological activities, including antithrombotic and antioxidant effects. Acetylation can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, and interaction with biological targets.

For instance, hydroxytyrosol (B1673988) acetate (B1210297), a related compound, has demonstrated the ability to prevent platelet aggregation, a key process in thrombosis, with an efficacy comparable to that of acetylsalicylic acid. nih.gov This suggests that the acetyl group can contribute to antithrombotic activity.

Conformational Analysis and Molecular Properties Influencing Activity

The three-dimensional conformation of 3-Formyl Tyrosol alpha-Acetate plays a critical role in its biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which dictates how the molecule interacts with biological receptors and enzymes.

The flexibility of the molecule, determined by the rotation around single bonds, allows it to adopt various conformations. The relative stability of these conformers is crucial, as the lowest energy conformation is often the most populated and biologically relevant. The presence of specific functional groups, such as the formyl and acetyl groups, can introduce steric hindrance and influence the preferred conformation. For example, intramolecular hydrogen bonding between a formyl group and a hydroxyl group can lead to a more rigid structure. researchgate.net

Comparative Analysis with Related Phenylethanoids (Tyrosol, Hydroxytyrosol)

To better understand the structure-activity relationship of this compound, it is useful to compare it with its parent compounds, tyrosol and hydroxytyrosol.

Tyrosol possesses a single phenolic hydroxyl group. Consequently, its antioxidant activity is generally considered to be modest. researchgate.net Computational studies on tyrosol have explored its conformational flexibility and its interaction with biological targets. researchgate.netresearchgate.net

Hydroxytyrosol , with its catechol structure (two adjacent phenolic hydroxyl groups), is a significantly more potent antioxidant than tyrosol. researchgate.netnih.gov This highlights the critical role of the second hydroxyl group in enhancing radical scavenging capacity. The replacement of the tyrosol moiety with hydroxytyrosol in certain synthetic analogs has been shown to improve their inhibitory activity against specific enzymes, such as c-Met kinase. nih.gov

The addition of the formyl and alpha-acetate groups to the tyrosol backbone to form this compound introduces further structural and electronic modifications. The formyl group, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring and the reactivity of the phenolic hydroxyl group. The alpha-acetate group, as discussed, primarily affects the lipophilicity and steric properties of the molecule. The unique combination of these functional groups results in a specific biological activity profile that differs from that of both tyrosol and hydroxytyrosol.

Table 1: Comparison of Radical Scavenging Activity of Related Phenylethanoids

| Compound | Number of Phenolic Hydroxyl Groups | Relative Antioxidant Activity |

|---|---|---|

| Tyrosol | 1 | Low researchgate.net |

| Hydroxytyrosol | 2 (catechol) | High researchgate.netnih.gov |

| This compound | 1 | Activity influenced by formyl and acetyl groups |

Computational Chemistry Approaches to Predict and Elucidate SAR

Computational chemistry provides powerful tools for predicting and understanding the structure-activity relationships of molecules like this compound. mdpi.com These methods can model molecular structures, calculate their electronic properties, and simulate their interactions with biological targets.

Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. mdpi.com This can help identify potential biological targets for this compound and elucidate the key interactions that stabilize the ligand-receptor complex. For instance, docking studies have been used to investigate the binding of phenylethanoid glycosides to enzymes like acetylcholinesterase and c-Met kinase. nih.govmdpi.com

Quantum Chemical Calculations , such as Density Functional Theory (DFT), can be used to calculate various molecular properties that are relevant to antioxidant activity. researchgate.net These include bond dissociation enthalpies (BDE) of the phenolic hydroxyl groups, which provide a quantitative measure of their hydrogen-donating ability. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant potential. nih.gov Potential energy surface (PES) scans can be performed to explore the conformational landscape of the molecule and identify the most stable conformers. researchgate.net

Molecular Dynamics (MD) Simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment over time. nih.gov This can be particularly useful for understanding how the molecule behaves in a biological system, such as a cell membrane or the active site of an enzyme.

By combining these computational approaches, researchers can build predictive SAR models that can guide the design of new analogs of this compound with improved biological activities. acs.org

Future Research Directions and Theoretical Applications

Elucidating Undiscovered Molecular Mechanisms of Action

The biological activities of tyrosol and its derivatives are often attributed to their antioxidant and anti-inflammatory properties. However, the precise molecular mechanisms are not fully understood, especially for less common derivatives like 3-Formyl Tyrosol alpha-Acetate. Future research should prioritize a deep dive into its molecular interactions.

Initial investigations into related compounds suggest that the anti-inflammatory effects of tyrosol derivatives may be mediated through the modulation of key signaling pathways, such as the NF-κB pathway. It is hypothesized that the formyl and acetate (B1210297) groups of this compound could uniquely influence its binding affinity and interaction with cellular targets compared to its parent compounds. Computational modeling and in vitro assays could be employed to predict and validate these interactions.

Furthermore, the potential for this compound to act as a ligand for specific receptors or transcription factors remains a significant area for discovery. While alpha-tocopherol's non-antioxidant molecular functions are being recognized, similar non-canonical roles for phenolic compounds are an emerging field of study nih.gov. Research could focus on identifying novel protein targets for this compound, which could unveil previously unknown therapeutic applications.

Designing Novel Derivatives with Enhanced Specificity or Potency

The chemical structure of this compound offers a versatile scaffold for the design of novel derivatives with tailored properties. The synthesis of new analogs could aim to enhance its bioavailability, target specificity, or therapeutic potency.

Drawing inspiration from the synthesis of other tyrosol derivatives, a series of new compounds could be generated by modifying the functional groups of this compound researchgate.net. For instance, altering the ester chain length or substituting the formyl group with other electron-withdrawing or donating groups could significantly impact the molecule's biological activity. A study on tyrosol derivatives showed that modifications of the alcohol hydroxyl group led to compounds with varying degrees of DPPH radical scavenging activities researchgate.net.

The pursuit of novel antioxidants inspired by natural compounds is a pivotal field of research researchgate.net. By creating a library of this compound derivatives, researchers could systematically explore the structure-activity relationships, leading to the identification of candidates with superior performance for specific applications, such as neuroprotection or as anti-inflammatory agents.

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in therapeutics and food preservation. Investigating the synergistic potential of this compound with other bioactive molecules could unlock new applications.

A study on tyrosol and its derivatives demonstrated a synergistic antioxidant effect when combined with commercial antioxidants in the presence of singlet oxygen nih.gov. This suggests that this compound could act as a potent co-antioxidant, enhancing the stability and efficacy of other antioxidant compounds in various matrices.

| Potential Synergistic Combinations | Potential Application | Rationale for Investigation |

| This compound + Alpha-Tocopherol | Food Preservation, Dietary Supplements | Investigating interactions to optimize antioxidant activity in lipid-based systems. nih.gov |

| This compound + Ascorbic Acid | Cosmetics, Pharmaceuticals | Exploring enhanced protection against oxidative stress in aqueous and emulsion systems. |

| This compound + Quercetin | Anti-inflammatory Formulations | Studying potential for enhanced anti-inflammatory effects through complementary mechanisms of action. |

| This compound + Omega-3 Fatty Acids | Nutraceuticals | Assessing the ability to protect unsaturated fatty acids from oxidation and improve their stability. |

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the occurrence, metabolism, and biological effects of this compound, the development of sensitive and specific analytical methods for its detection and quantification at trace levels is crucial.

Current methods for the analysis of related compounds, such as tyrosol and hydroxytyrosol (B1673988) in olive oil, often involve chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors researchgate.net. For instance, an optimized method for quantifying total hydroxytyrosol and tyrosol in olive oils involves acid hydrolysis followed by extraction researchgate.net. Similar approaches could be adapted for this compound.

Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) would likely be the methods of choice due to their high sensitivity and selectivity, which are necessary for analyzing complex matrices like biological fluids and food products nih.gov. The development of a stable isotope dilution assay, which has been successfully applied to other minor components in food, could provide the highest accuracy for quantification acs.org.

| Analytical Technique | Potential Application for this compound Analysis | Key Advantages |

| High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis) | Routine quality control of products potentially containing the compound. | Cost-effective, robust, and widely available. |

| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Analysis in biological samples where high sensitivity is required. | Higher sensitivity for fluorescent compounds (if applicable after derivatization). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in complex matrices like food and biological tissues. | High selectivity and sensitivity, provides molecular weight information. |

| Tandem Mass Spectrometry (LC-MS/MS) | Definitive identification and trace-level quantification in complex samples. | Highest specificity and sensitivity, allows for structural elucidation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of the compound. | High resolution for volatile compounds, may require derivatization. |

Investigation of Emerging Natural Sources and Bioproduction Methods

While this compound is not a widely reported natural compound, its structural similarity to other olive oil phenolics suggests that it may be present in trace amounts in olives or their by-products. A thorough investigation into various olive cultivars and processing methods could reveal its natural occurrence. Olive oil by-products, such as olive mill wastewater and olive pomace, are rich sources of phenolic compounds and represent a promising area for the discovery of minor, yet potentially bioactive, molecules mdpi.com.

In addition to exploring natural sources, biotechnological production methods offer a sustainable and controlled approach to obtaining this compound. Microbial fermentation and enzymatic synthesis are powerful tools for producing valuable compounds. For example, strains of Serratia marcescens have been used for the biotransformation of tyrosol into hydroxytyrosol researchgate.net. Similar biocatalytic strategies could be developed to synthesize this compound from readily available precursors.

Future research in this area could focus on screening microbial strains for their ability to perform specific formylation and acetylation reactions on a tyrosol backbone. Genetic engineering of microorganisms to express the necessary enzymes could also be a viable route for the large-scale, cost-effective production of this and other novel tyrosol derivatives.

Q & A

Q. What are the established synthetic routes for 3-Formyl Tyrosol alpha-Acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of tyrosol. First, acetylation of the hydroxyl group in tyrosol is performed using acetic anhydride under alkaline conditions. The formyl group is then introduced at the 3-position via Vilsmeier-Haack formylation, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Optimization requires monitoring reaction temperature (ideally 0–5°C during formylation to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of tyrosol to DMF). Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended for purification. Yield improvements (>70%) are achievable via inert atmosphere (N₂) to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated in synthetic batches?

Methodological Answer: Use a combination of analytical techniques:

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).

- NMR (¹H and ¹³C) to confirm substitution patterns: the acetyl group appears as a singlet at δ 2.1 ppm, while the formyl proton resonates at δ 9.8–10.2 ppm.

- Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]⁺ expected at m/z 238.1).

- FT-IR to validate carbonyl stretches (C=O at ~1740 cm⁻¹ for acetate and ~1700 cm⁻¹ for formyl) .

Advanced Research Questions

Q. What strategies resolve contradictions in the regioselective introduction of the formyl group during synthesis?

Methodological Answer: Competing formylation at non-target positions (e.g., 5-position) can arise due to electronic effects. To enhance regioselectivity:

- Use protecting groups (e.g., tert-butyldimethylsilyl for phenolic -OH) to direct formylation to the 3-position.

- Employ Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states favoring 3-substitution.

- Validate selectivity via NOESY NMR to confirm spatial proximity of formyl and acetyl groups. Comparative studies with alternative substrates (e.g., 3-Formyl-4-oxo-chromenyl acetate) suggest steric hindrance from the acetyl group aids regiocontrol .

Q. How can researchers resolve discrepancies in adsorption behavior of this compound across different substrates (e.g., metal surfaces vs. biological membranes)?

Methodological Answer: Contradictions in adsorption isotherms (Langmuir vs. Freundlich) may arise from substrate heterogeneity. For systematic analysis:

- Perform polarization resistance measurements (for metal substrates) to evaluate inhibitor efficiency in acidic media .

- Use quartz crystal microbalance (QCM) to quantify adsorption on biological membranes.

- Apply molecular dynamics simulations to model interactions with hydrophobic vs. hydrophilic surfaces. Thermodynamic parameters (ΔG°ads < −20 kJ/mol) indicate spontaneous physisorption, while ΔH°ads < 0 suggests exothermic binding .

Q. What experimental designs are optimal for assessing the compound’s bioactivity in plant or microbial systems?

Methodological Answer:

- In vitro permeation assays : Adapt protocols from chitosan-coated tyrosol diffusion studies, using Franz diffusion cells to measure trans-membrane flux of this compound .

- Microbial inhibition assays : Test against E. coli or S. cerevisiae in LB broth with varying concentrations (0.1–10 mM). Use OD₆₀₀ measurements and live/dead cell staining (propidium iodide/SYTO9) to quantify viability.

- Transcriptome analysis : For yeast systems, replicate adaptive evolution methods (e.g., glucose-limited chemostats) to identify mutations affecting tyrosol-related pathways .

Q. How can stability studies address conflicting data on the compound’s degradation under varying pH and temperature?

Methodological Answer: Design accelerated stability tests:

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC every 24 hours. Acidic conditions (pH < 4) typically hydrolyze the acetate group, while alkaline conditions (pH > 10) degrade the formyl moiety.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (expected >150°C). For biological assays, pre-incubate at 37°C for 72 hours and compare bioactivity retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.